molecular formula C8H7F3O2 B1295455 3-(Trifluoromethoxy)benzyl alcohol CAS No. 50823-90-0

3-(Trifluoromethoxy)benzyl alcohol

Cat. No. B1295455
CAS RN: 50823-90-0
M. Wt: 192.13 g/mol
InChI Key: XRGSSROOYSFMMS-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)benzyl alcohol is a compound that is part of a broader class of trifluoromethylated organic molecules. These molecules are of significant interest in the field of organic chemistry due to their unique physical and chemical properties, which can be beneficial in pharmaceuticals, agrochemicals, and materials science. While the provided papers do not directly discuss 3-(Trifluoromethoxy)benzyl alcohol, they do provide insights into the chemistry of related trifluoromethyl and benzyl alcohol derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of trifluoromethylated benzyl alcohols can be complex due to the reactivity of the trifluoromethyl group. Paper9 describes the synthesis of a related compound, 2,4,6-tris(trifluoromethyl)benzyl alcohol, through the treatment of a trifluoromethylphenyl derivative with paraformaldehyde. This method could potentially be adapted for the synthesis of 3-(Trifluoromethoxy)benzyl alcohol by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of trifluoromethylated benzyl alcohols is characterized by the presence of a benzyl group attached to an alcohol functional group, with the addition of trifluoromethyl substituents. These substituents can significantly influence the molecular conformation and intermolecular interactions due to their high electronegativity and steric bulk. An X-ray diffraction study mentioned in paper9 reveals that a hexameric structure is formed in the case of 2,4,6-tris(trifluoromethyl)benzyl alcohol, which could suggest that 3-(Trifluoromethoxy)benzyl alcohol may also exhibit unique structural characteristics.

Chemical Reactions Analysis

The reactivity of trifluoromethylated benzyl alcohols can be explored through various chemical reactions. For instance, paper discusses the use of scandium triflate as a catalyst for acylation reactions involving alcohols, which could be applicable to 3-(Trifluoromethoxy)benzyl alcohol. Paper describes benzyl-etherification reactions catalyzed by rare earth metal triflates, indicating that trifluoromethylated benzyl alcohols could participate in etherification reactions to form benzyl ethers. Additionally, paper outlines a method for the trifluoromethylation of benzylic xanthates, which could be relevant for introducing trifluoromethyl groups into benzyl alcohol derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Trifluoromethoxy)benzyl alcohol would be influenced by the trifluoromethoxy group. This group is known for its lipophilicity and ability to enhance the metabolic stability of molecules. The presence of the trifluoromethoxy group could also affect the boiling point, solubility, and reactivity of the alcohol. Paper10 provides an example of the oxidation of benzyl alcohol to benzaldehyde and benzoic acid, suggesting that 3-(Trifluoromethoxy)benzyl alcohol could undergo similar oxidation reactions under appropriate conditions.

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : Trifluoromethoxylation reagents are used in the synthesis of CF3-O-containing compounds . These compounds are used in various industries, including pharmaceuticals and agrochemicals .
    • Methods of Application : The application of a photoredox catalyst [Ru (bpy) 3 ] (PF 6) 2 and visible light irradiation gave azidotrifluoromethoxylated products with isolated yields ranging from 28% to 72% . Reactions worked well for styrenes bearing functional groups including ether, ester, amide, nitrile, sulfonyl, and halogen .
    • Results or Outcomes : The development of original synthetic methodology, allowing access to new fluorinated compounds with unique physicochemical and biological properties, is in very high demand in nearly every area of the chemical industry .
  • Scientific Field: Biochemistry

    • Application : Trifluoromethyl ethers, such as 2-(Trifluoromethyl)benzyl alcohol, have been used to investigate the aromatic aldehydes as a substrate for yeast alcohol dehydrogenase .
  • Scientific Field: Medicinal Chemistry

    • Application : Trifluoromethyl group-containing drugs have been approved by the FDA . The trifluoromethyl (TFM, -CF3) group is found in many FDA-approved drugs over the last 20 years .
    • Results or Outcomes : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
  • Scientific Field: Biochemistry

    • Application : PI3Ks are a type of lipid kinase involved in cell proliferation, apoptosis, motility, and cell invasion, as well as glucose metabolism . Alpelisib contains trifluoromethyl alkyl substituted pyridine, aminothiazole, and pyrrolidine carboxamide moieties attached through urea linkage .
  • Scientific Field: Organic Chemistry

    • Application : “3-(Trifluoromethoxy)benzyl alcohol” is an organic building block . It may be used in chemical synthesis .
  • Scientific Field: Biochemistry

    • Application : Trifluoromethyl ethers are used in the conversion of aliphatic alcohols into trifluoromethyl alkyl ethers .

Safety And Hazards

The compound is classified as a warning under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It can cause skin irritation (H315) and serious eye irritation (H319) . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

[3-(trifluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O2/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGSSROOYSFMMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198848
Record name 3-(Trifluoromethoxy)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethoxy)benzyl alcohol

CAS RN

50823-90-0
Record name 3-(Trifluoromethoxy)benzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050823900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Trifluoromethoxy)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoromethoxy)benzyl Alcohol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Ishizuka, HL Bao, Y Xu - G-Quadruplex Nucleic Acids: Methods and …, 2019 - Springer
G-quadruplex structures have been suggested to be biologically important in processes such as transcription and translation, gene expression and regulation in human cancer cells, …
Number of citations: 6 link.springer.com

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